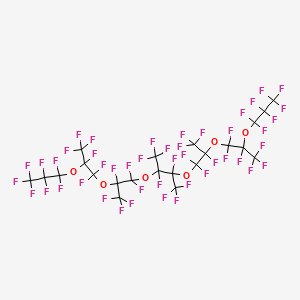
2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester is an organic compound that belongs to the class of esters. This compound is derived from 2-butenedioic acid, commonly known as maleic acid, and 2-phenoxyethanol. It is characterized by the presence of a double bond in the (Z)-configuration, which influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester typically involves the esterification of 2-butenedioic acid with 2-phenoxyethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The ester is used in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release 2-phenoxyethanol and 2-butenedioic acid, which can then participate in further biochemical reactions. The double bond in the (Z)-configuration also plays a role in its reactivity and interaction with enzymes and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butenedioic acid (2Z)-, bis(2-phenoxyethyl) ester
- 2-Butenedioic acid (2Z)-, isodecyl ester
Uniqueness
2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester is unique due to its specific esterification with 2-phenoxyethanol, which imparts distinct chemical properties and reactivity. Compared to its bis(2-phenoxyethyl) ester counterpart, the monoester has different solubility and reactivity profiles, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
46841-90-1 |
|---|---|
Fórmula molecular |
C12H12O5 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
(E)-4-oxo-4-(2-phenoxyethoxy)but-2-enoic acid |
InChI |
InChI=1S/C12H12O5/c13-11(14)6-7-12(15)17-9-8-16-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14)/b7-6+ |
Clave InChI |
RUGDBESIUZOJPC-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OCCOC(=O)/C=C/C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)OCCOC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


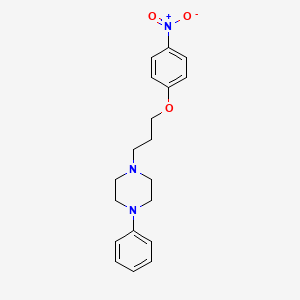

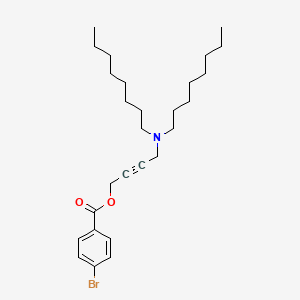
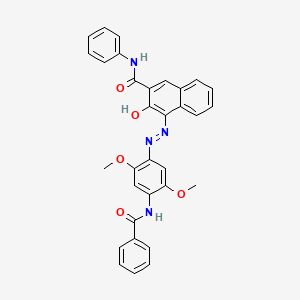

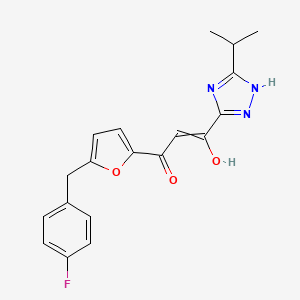
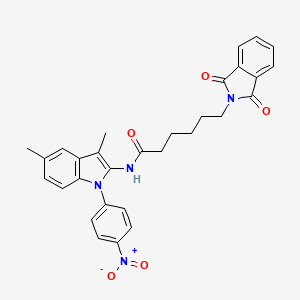
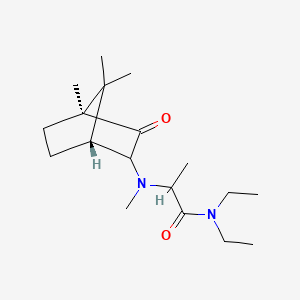
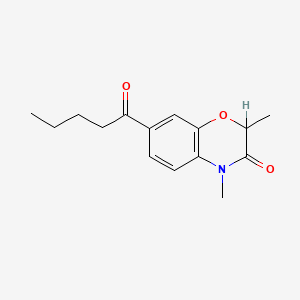
![2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12715922.png)


